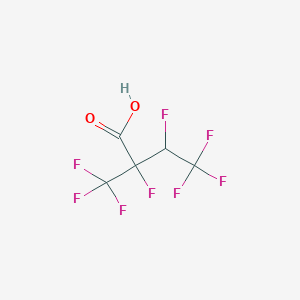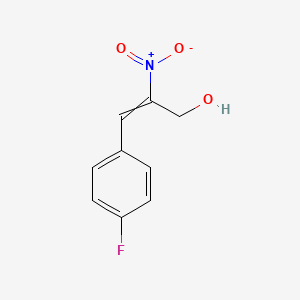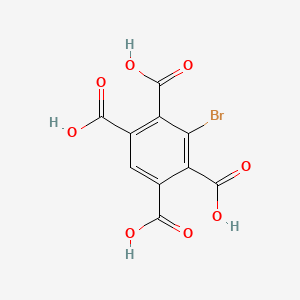![molecular formula C17H18ClNO3 B14201751 1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one CAS No. 920804-08-6](/img/structure/B14201751.png)
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group and a dimethoxyphenylmethylamino group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,4-dimethoxybenzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with an appropriate acylating agent to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}propane: Similar structure but with a propane backbone instead of ethanone.
Uniqueness
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its chlorophenyl and dimethoxyphenylmethylamino groups may confer unique reactivity and interactions compared to similar compounds.
特性
CAS番号 |
920804-08-6 |
|---|---|
分子式 |
C17H18ClNO3 |
分子量 |
319.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[(2,4-dimethoxyphenyl)methylamino]ethanone |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-5-13(17(9-15)22-2)10-19-11-16(20)12-3-6-14(18)7-4-12/h3-9,19H,10-11H2,1-2H3 |
InChIキー |
QLJWFFRGTWGRBO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNCC(=O)C2=CC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
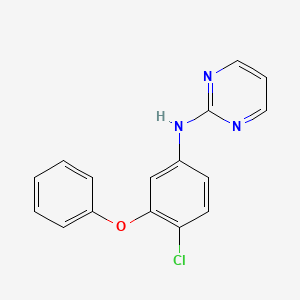
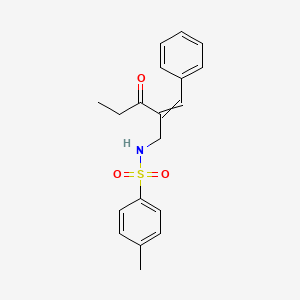
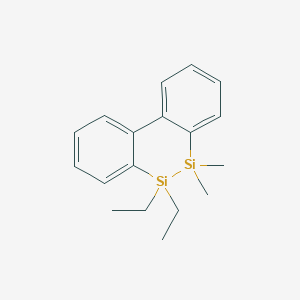
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
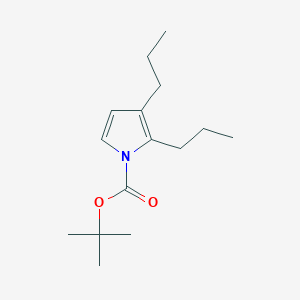
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
